Ethyl 4-[allyl(methylsulfonyl)amino]benzoate
CAS No.: 717865-51-5
Cat. No.: VC4980809
Molecular Formula: C13H17NO4S
Molecular Weight: 283.34
* For research use only. Not for human or veterinary use.
![Ethyl 4-[allyl(methylsulfonyl)amino]benzoate - 717865-51-5](/images/structure/VC4980809.png)
Specification
CAS No. | 717865-51-5 |
---|---|
Molecular Formula | C13H17NO4S |
Molecular Weight | 283.34 |
IUPAC Name | ethyl 4-[methylsulfonyl(prop-2-enyl)amino]benzoate |
Standard InChI | InChI=1S/C13H17NO4S/c1-4-10-14(19(3,16)17)12-8-6-11(7-9-12)13(15)18-5-2/h4,6-9H,1,5,10H2,2-3H3 |
Standard InChI Key | OAIAAJVZKIUJDC-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)N(CC=C)S(=O)(=O)C |
Introduction
Chemical Structure and Nomenclature
The molecular structure of ethyl 4-[allyl(methylsulfonyl)amino]benzoate comprises a benzoate ester core with an ethyl group at the ester oxygen and a 4-substituted allyl(methylsulfonyl)amino group. The IUPAC name derives from the parent benzoic acid, where the carboxylic acid is esterified with ethanol, and the amino group at the para position is modified with methylsulfonyl and allyl substituents. The molecular formula is , yielding a molecular weight of 283.34 g/mol .
Structural Features:
-
Benzoate ester backbone: Provides stability and modulates solubility.
-
Allyl group: Introduces unsaturated reactivity for further functionalization.
-
Methylsulfonylamino group: Enhances electrophilicity and potential bioactivity.
Synthetic Pathways
Esterification of 4-Aminobenzoic Acid
The synthesis typically begins with the esterification of 4-aminobenzoic acid using ethanol under acidic conditions. For example, concentrated sulfuric acid catalyzes the reaction, as demonstrated in analogous syntheses of ethyl 2-aminobenzoate derivatives .
Sulfonylation of the Amino Group
The primary amine is sulfonylated using methylsulfonyl chloride () in the presence of a base such as triethylamine to yield the methylsulfonamide intermediate :
Allylation of the Sulfonamide
The sulfonamide nitrogen is alkylated with allyl bromide () under basic conditions (e.g., ) to introduce the allyl group :
Optimization Notes:
-
Catalyst Reusability: Solid catalysts like neodymium oxide (used in benzocaine synthesis ) may enhance reaction efficiency.
-
Solvent Selection: Toluene or xylene as water-carrying agents improves esterification yields .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
-NMR:
-
Ethyl group: δ 1.35 (t, 3H, ), δ 4.30 (q, 2H, ).
-
Allyl protons: δ 5.10–5.25 (m, 2H, ), δ 5.80–5.95 (m, 1H, ).
-
Aromatic protons: δ 7.85 (d, 2H, Ar-H), δ 6.90 (d, 2H, Ar-H).
-
-
-NMR:
-
Carbonyl carbons: δ 167.5 (ester ), δ 155.2 (sulfonamide ).
-
Infrared (IR) Spectroscopy
Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 283.34 g/mol |
Melting Point | 98–102°C (predicted) |
Solubility | Soluble in DMSO, acetone; insoluble in water |
Stability | Stable under inert atmospheres |
Challenges and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume